molecular formula C8H6BrIN2O B1614434 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-19-4

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1614434
CAS No.: 1000341-19-4
M. Wt: 352.95 g/mol
InChI Key: PSJGFSMNRKCAMH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-19-4) is a high-value heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry. Its molecular formula is C8H6BrIN2O, with a molecular weight of 352.96 g/mol . This compound features a pyrrolo[3,2-c]pyridine core, a privileged scaffold in drug discovery, which is functionalized with both bromo and iodo substituents. The presence of these distinct halogen atoms (bromine and iodine) provides versatile and orthogonal reactivity, enabling sequential cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. This allows researchers to systematically diversify the molecular structure at two different positions for the creation of compound libraries or the synthesis of more complex target molecules . The methoxy group further adds to the compound's electronic diversity, influencing its solubility and metal-coordinating properties. As a critical intermediate, its primary research value lies in the construction of potential pharmacologically active compounds. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2O/c1-13-8-7-4(10)3-11-5(7)2-6(9)12-8/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJGFSMNRKCAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=N1)Br)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646755
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
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Molecular Weight

352.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-19-4
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation and Pyrrolo[3,2-c]pyridine Core Formation

  • A common precursor is 6-bromo-1H-pyrrolo[3,2-c]pyridine, synthesized from substituted pyridine derivatives.
  • For example, 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide, then nitrated to 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • This intermediate reacts with N,N-dimethylformamide dimethyl acetal to form a key intermediate that cyclizes in the presence of iron powder and acetic acid to give 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Introduction of the Methoxy Group

  • The methoxy substituent at position 4 is typically introduced via nucleophilic aromatic substitution or by methoxylation of a suitable intermediate.
  • Specific details on the methoxylation step for this compound are less explicitly documented but generally involve methylation of a hydroxy precursor or direct substitution on a halogenated intermediate.

Iodination at Position 3

  • Iodination is achieved through selective electrophilic substitution.
  • The iodination of pyrrolo[3,2-c]pyridine derivatives can be challenging due to regioselectivity issues.
  • Purification by chromatographic separation is often necessary to isolate the desired 3-iodo regioisomer from other iodinated isomers.

Palladium-Catalyzed Cross-Coupling Reactions

  • Palladium-mediated Sonogashira or Suzuki cross-coupling reactions are widely used to functionalize the pyrrolo[3,2-c]pyridine core at halogenated positions.
  • For example, a 6-bromo intermediate can undergo palladium-catalyzed substitution with various boronic acids or alkynes to afford substituted derivatives.
  • Protection of the nitrogen at position 1 (e.g., Boc protection) is often employed to improve yields and selectivity during these transformations.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Oxidation of 2-bromo-5-methylpyridine m-Chloroperbenzoic acid 2-bromo-5-methylpyridine-1-oxide
2 Nitration Fuming nitric acid in sulfuric acid 2-bromo-5-methyl-4-nitropyridine-1-oxide
3 Reaction with DMF dimethyl acetal N,N-Dimethylformamide Key intermediate for cyclization
4 Cyclization Iron powder, acetic acid, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine
5 Methoxylation/Iodination Electrophilic substitution, chromatographic separation This compound
6 Palladium-catalyzed coupling Pd catalysts, boronic acids or alkynes, base, solvent Functionalized pyrrolopyridine derivatives

Research Findings and Notes on Optimization

  • The use of iron powder and acetic acid for cyclization is efficient, yielding the 6-bromo-pyrrolopyridine core in good purity after chromatographic purification.
  • Iodination requires careful control of reaction conditions to avoid over-iodination or formation of regioisomeric mixtures; chromatographic separation is essential.
  • Protection strategies such as Boc protection at N-1 improve yields in palladium-catalyzed substitutions by preventing side reactions and improving solubility.
  • Microwave-assisted reactions have been employed to accelerate coupling steps, reducing reaction times significantly (e.g., 30 min at 85 °C for copper-mediated coupling).
  • The palladium-catalyzed Suzuki and Sonogashira couplings are versatile and allow for the introduction of diverse substituents, which is valuable for medicinal chemistry optimization.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Cyclization conditions Iron powder, acetic acid, 100 °C, 5 h
Iodination method Electrophilic substitution, chromatographic purification
Methoxylation approach Likely nucleophilic substitution or methylation of hydroxy intermediate Inferred from general methods
Palladium catalyst Pd(PPh3)4, Pd(OAc)2, or similar
Coupling solvents 1,4-Dioxane, water
Base used in coupling Potassium carbonate (K2CO3)
Reaction acceleration Microwave irradiation (e.g., 30 min at 85-125 °C)
Purification Silica gel chromatography, recrystallization

Chemical Reactions Analysis

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is its potential as an anticancer agent. Research has demonstrated that this compound exhibits inhibitory effects on various cancer cell lines. For instance, studies have shown that it can inhibit the activity of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation and tumorigenesis.

Case Study :
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were evaluated for their ability to inhibit MPS1. The results indicated that these compounds could stabilize an inactive conformation of MPS1, leading to effective dose-dependent inhibition in human tumor xenograft models .

CompoundIC50 (μM)Selectivity
6-Bromo-3-iodo-4-methoxy0.025High against MPS1
Other Kinase InhibitorsVariesLower selectivity

Structure-Based Drug Design

The compound serves as a scaffold for the design of new inhibitors targeting various kinases. Its unique pyrrolo[3,2-c]pyridine structure allows for modifications that can enhance biological activity and selectivity.

Research Findings :
A structure-based design approach has been utilized to modify the C-2 and N-1 positions of the pyrrolo[3,2-c]pyridine scaffold, resulting in derivatives with improved potency and metabolic stability .

Organic Synthesis

This compound can be synthesized through palladium-mediated reactions, which are crucial for developing complex organic molecules. This compound's synthesis involves cross-coupling reactions that are fundamental in organic chemistry.

Synthesis Pathway :
The synthesis typically involves:

  • Sonogashira coupling of substituted pyridines.
  • Subsequent cyclization to form the pyrrolo[3,2-c]pyridine framework.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. By inhibiting specific kinases, it may disrupt cancer cell growth and survival mechanisms.

Cellular Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is not fully elucidated, but it is believed to interact with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions . The compound’s unique structure allows it to bind to these targets with high affinity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Positioning and Reactivity

Key Compounds :

4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-85-4) : Substituents: Br (C4), I (C3). Reactivity: Bromine and iodine enable Suzuki-Miyaura couplings, but the absence of methoxy limits solubility in polar solvents.

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) :

  • Substituents: Br (C3), OMe (C4).
  • Key Difference : Bromine at C3 instead of iodine; lacks the C6 bromine.
  • Reactivity: Bromine at C3 is less sterically hindered than iodine, favoring nucleophilic substitutions.

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-77-4) :

  • Substituents: Br (C6), COOH (C3).
  • Key Difference : Carboxylic acid group enhances water solubility but reduces cell permeability compared to the methoxy group.
Compound Substituents (Positions) Molecular Weight Key Reactivity Features
Target Compound Br (6), I (3), OMe (4) 353.93* Halogens for cross-coupling; OMe for solubility
4-Bromo-3-iodo analog Br (4), I (3) 322.93 Limited polarity; dual halogen reactivity
3-Bromo-4-OMe analog Br (3), OMe (4) 227.03 Smaller halogen; higher solubility than non-OMe analogs
6-Bromo-3-COOH analog Br (6), COOH (3) 257.05 Acidic group for salt formation; lower LogP

*Calculated based on formula C₇H₅BrIN₂O.

Biological Activity

6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H6BrIN2OC_8H_6BrIN_2O, with a molecular weight of 352.95 g/mol. Its structure features a pyrrolo[3,2-c]pyridine core, which is known for its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds within the pyrrolo[3,2-c]pyridine class exhibit a range of biological activities, including:

  • Inhibition of Protein Kinases : Pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of various protein kinases, which play critical roles in cell signaling and proliferation. For instance, structure-based design approaches have led to the identification of derivatives that inhibit MPS1 kinase with favorable pharmacokinetic profiles .
  • Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral enzymes or cellular receptors involved in viral entry and replication. The biological evaluation of related compounds has shown promising results against viral infections .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of various pyrrolo[3,2-c]pyridine derivatives on cancer cell lines. The results demonstrated that certain modifications to the pyrrolo[3,2-c]pyridine scaffold significantly enhanced cytotoxicity against specific tumor types. For example, compounds showed IC50 values in the low micromolar range against HCT116 human tumor xenografts .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Protein Kinase InhibitionMPS1 Kinase
AntiviralViral Enzymes
AntioxidantCellular Oxidative Stress Response
AntiproliferativeCancer Cell Growth Inhibition

Q & A

Q. What are the optimal synthetic routes for introducing bromo and iodo substituents into pyrrolo[3,2-c]pyridine scaffolds?

The synthesis of halogenated pyrrolo[3,2-c]pyridines typically involves sequential halogenation or cross-coupling reactions. For bromination, direct electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) is common. Iodination may require transition-metal catalysis, such as CuI-mediated Ullmann coupling, to achieve regioselectivity at the 3-position. Post-functionalization of pre-halogenated intermediates (e.g., 4-methoxy-1H-pyrrolo[3,2-c]pyridine) via Suzuki-Miyaura or Buchwald-Hartwig couplings can further diversify the scaffold .

Q. How can researchers address low yields in cross-coupling reactions involving bromo/iodo substituents?

Optimizing reaction parameters is critical:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Solvent system : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : Elevated temperatures (80–110°C) improve kinetics but may require inert atmospheres.
  • Purification : Silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) can isolate products with >95% purity. For example, Suzuki coupling of 4-chlorofuro[3,2-c]pyridine achieved 20.2% yield after silica gel purification .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of halogenation in pyrrolo[3,2-c]pyridine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, the methoxy group at C4 directs electrophiles to the C3 and C6 positions due to resonance and inductive effects. Molecular Electrostatic Potential (MEP) maps and Fukui indices further validate these predictions .

Q. How can researchers resolve contradictions in biological activity data for halogenated pyrrolo[3,2-c]pyridines?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Dose-response curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility.
  • Structural analogs : Compare with known CCR5 antagonists (e.g., octahydro-1H-pyrrolo[3,2-c]pyridine derivatives) to contextualize activity trends .

Q. What techniques characterize regioisomerism in halogenated pyrrolo[3,2-c]pyridines?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for Cu(II) complexes with 2-methylfuro[3,2-c]pyridine ligands .
  • 2D NMR (¹H-¹³C HSQC, NOESY) : Distinguishes between C3-iodo and C6-bromo regioisomers via through-space coupling and nuclear Overhauser effects.
  • Mass spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.

Methodological Challenges and Solutions

Q. How to design stable metal complexes using this compound as a ligand?

The compound’s N-heterocyclic structure allows coordination via the pyrrolo nitrogen. Stability is enhanced by:

  • Co-ligands : Pair with chloroacetate or methanol to form distorted square-bipyramidal geometries.
  • Intramolecular interactions : Hydrogen bonding (O–H···O) and π-π stacking (3.44–3.83 Å) improve crystallinity .

Q. What in silico approaches prioritize derivatives for antimicrobial testing?

  • Molecular docking : Screen against microbial targets (e.g., CYP51) using AutoDock Vina.
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity.
  • Dynamic simulations : Molecular Dynamics (MD) simulations (100 ns trajectories) evaluate binding mode stability, as applied to 4H-pyrano[3,2-c]pyridine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

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